molecular formula C22H24N2O3 B2840425 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421456-66-7

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No. B2840425
CAS RN: 1421456-66-7
M. Wt: 364.445
InChI Key: FKFALEDHZAJEKV-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BFEU and has shown promising results in scientific research.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

One study discusses the synthesis and evaluation of compounds related to benzofuran derivatives for their anticancer and antiangiogenic activities. Specifically, a compound with a 2-methoxycarbonyl group showed potent anticancer activity in vitro and in vivo, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting vascular disrupting properties due to its effects on vascular endothelial cells (Romagnoli et al., 2015).

DNA Interaction

Another study investigated the interaction of Schiff bases containing N2O2 donor atoms with calf thymus DNA. These compounds, including a urea derivative, showed binding to DNA in the intercalative mode, indicating potential applications in gene therapy or as tools for molecular biology research (Ajloo et al., 2015).

Synthesis Techniques

Research on 6-diazopenicillanates showed reactions with furans, including benzhydryl and other esters, highlighting methods for synthesizing furan-containing compounds potentially useful in pharmaceutical development (Matlin et al., 1990).

Chiral Resolution and Absolute Configuration Determination

A study on the resolution and determination of absolute configuration of 2-alkanols using a cyclopenta[b]furan derivative illustrates the chemical's role in stereochemical analysis, which is crucial in drug synthesis and development (Nemoto et al., 2004).

Bioactivity and Enzyme Inhibition

Furthermore, benzofuran hydroxamic acids were synthesized and evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma. This research suggests potential therapeutic applications for compounds structurally related to 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea (Ohemeng et al., 1994).

properties

IUPAC Name

3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-15-13-24(16-18-12-14-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,17,21H,13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFALEDHZAJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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